4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid
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Overview
Description
4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a butanoic acid moiety attached to a difluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluoro-4-methoxybenzene and butanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Procedure: The 2,6-difluoro-4-methoxybenzene is first brominated to form 2,6-difluoro-4-methoxybenzyl bromide. This intermediate is then subjected to a Grignard reaction with butylmagnesium bromide to form the corresponding butyl derivative. Finally, the butyl derivative is oxidized to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 4-(2,6-Difluoro-4-methoxyphenyl)butanone.
Reduction: Formation of 4-(2,6-Difluoro-4-methoxyphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)butanoic acid: Similar structure but lacks the difluoro substituents.
2,6-Difluoro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of a butanoic acid moiety.
4-(2,6-Difluoro-4-methoxyphenyl)butanone: Ketone derivative of the compound.
Uniqueness
4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid is unique due to the presence of both difluoro and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides distinct properties that are not observed in similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12F2O3 |
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Molecular Weight |
230.21 g/mol |
IUPAC Name |
4-(2,6-difluoro-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H12F2O3/c1-16-7-5-9(12)8(10(13)6-7)3-2-4-11(14)15/h5-6H,2-4H2,1H3,(H,14,15) |
InChI Key |
VDKIBYQEFYKJLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CCCC(=O)O)F |
Origin of Product |
United States |
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